molecular formula C29H23N5O2 B11698988 N-benzyl-2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide

N-benzyl-2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide

Cat. No.: B11698988
M. Wt: 473.5 g/mol
InChI Key: SYTJDSBKRHZJMV-UHFFFAOYSA-N
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Description

N-benzyl-2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its unique structure, which includes a pyrazole ring, a benzyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide typically involves the condensation of benzylhydrazine with a suitable pyrazole derivative. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various heterocyclic compounds.

Biology

The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. It can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it can disrupt essential biological processes in pathogens and cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide
  • This compound derivatives
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with various biological targets sets it apart from other similar compounds, making it a valuable molecule for scientific research and industrial applications.

Properties

Molecular Formula

C29H23N5O2

Molecular Weight

473.5 g/mol

IUPAC Name

N-benzyl-2-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)diazenyl]benzamide

InChI

InChI=1S/C29H23N5O2/c35-28(30-20-21-12-4-1-5-13-21)24-18-10-11-19-25(24)31-32-27-26(22-14-6-2-7-15-22)33-34(29(27)36)23-16-8-3-9-17-23/h1-19,33H,20H2,(H,30,35)

InChI Key

SYTJDSBKRHZJMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N=NC3=C(NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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